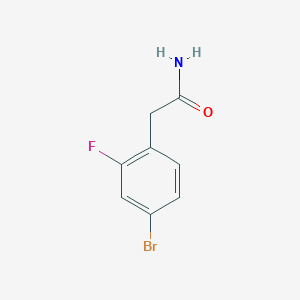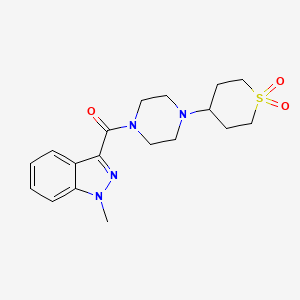
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-indazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Agents
The indazole moiety is known for its antimicrobial properties . Compounds featuring this structure have been used to develop new drugs that combat a range of bacterial infections. The specific compound could be synthesized and tested against various bacterial strains to assess its efficacy as a potential antibacterial agent.
Anti-inflammatory Therapeutics
Indazole derivatives have demonstrated significant anti-inflammatory activities . This compound could be researched for its potential use in anti-inflammatory drugs, particularly focusing on its ability to inhibit key inflammatory pathways without causing significant side effects.
Anticancer Research
The structural complexity of the compound suggests it may interact with various biological targets involved in cancer progression . Research could focus on its potential role as a kinase inhibitor, which is a common strategy in targeted cancer therapies.
Antiviral Drug Development
The indazole core has been linked to antiviral activity . This compound could be part of research efforts to develop new antiviral drugs, especially considering the ongoing need for novel treatments against emerging viral pathogens.
Mecanismo De Acción
Target of Action
The compound, also known as (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-indazol-3-yl)methanone, is a synthetic cannabinoid that binds to cannabinoid (CB1) receptors as a full and potent agonist . The CB1 receptor plays a crucial role in the central nervous system, influencing mood, appetite, pain sensation, and memory .
Mode of Action
As a full agonist of the CB1 receptor, the compound mimics the action of endogenous cannabinoids, binding to the receptor and triggering a response . This interaction results in changes in the intracellular signaling pathways, leading to the physiological and psychological effects associated with cannabinoids .
Biochemical Pathways
The compound’s interaction with the CB1 receptor affects various biochemical pathways. For instance, it can inhibit the activity of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) in the cell . This can further affect downstream signaling pathways, such as the protein kinase A pathway . Additionally, the compound may also influence the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cellular processes like proliferation, differentiation, and apoptosis .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, allowing it to cross biological membranes and reach its target receptors in the brain . Its bioavailability would be influenced by factors such as the route of administration and the presence of metabolic enzymes .
Result of Action
The activation of the CB1 receptor by the compound can lead to various molecular and cellular effects. These may include changes in neurotransmitter release, alterations in ion channel activity, and modulation of intracellular signaling pathways . The overall result of these actions can lead to the psychoactive effects typically associated with cannabinoids .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its metabolism and action . Additionally, factors such as pH and temperature can influence its stability and activity
Propiedades
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1-methylindazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-20-16-5-3-2-4-15(16)17(19-20)18(23)22-10-8-21(9-11-22)14-6-12-26(24,25)13-7-14/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGOIMPOXNYPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4CCS(=O)(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)
![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)
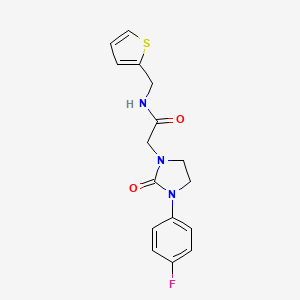

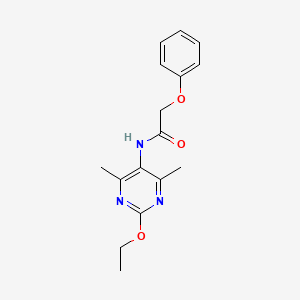

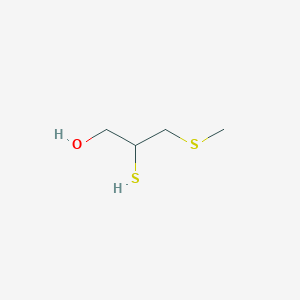
![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2889061.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889063.png)

![(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2889065.png)
![2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B2889067.png)
